molecular formula C21H30N4O6 B12638406 1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester

1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester

Cat. No.: B12638406
M. Wt: 434.5 g/mol
InChI Key: FNEGUKYNLLXEFM-UHFFFAOYSA-N
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Description

1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester is a complex organic compound belonging to the class of imidazopyridines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and chemical research. The unique structure of this compound, which includes an imidazo[4,5-c]pyridine core, makes it a valuable subject for scientific investigation.

Preparation Methods

The synthesis of 1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester involves several steps. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, especially at the nitrogen atoms in the imidazole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines.

Scientific Research Applications

1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it enhances the inhibitory effects of GABA in the central nervous system, leading to sedative and anxiolytic effects . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar compounds include other imidazopyridines, such as imidazo[1,5-a]pyridine and imidazo[4,5-b]pyridine. These compounds share a similar core structure but differ in their substitution patterns and functional groups

Properties

Molecular Formula

C21H30N4O6

Molecular Weight

434.5 g/mol

IUPAC Name

tert-butyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]imidazo[4,5-c]pyridine-1-carboxylate

InChI

InChI=1S/C21H30N4O6/c1-19(2,3)29-16(26)24-12-23-14-13(24)10-11-22-15(14)25(17(27)30-20(4,5)6)18(28)31-21(7,8)9/h10-12H,1-9H3

InChI Key

FNEGUKYNLLXEFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CN=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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